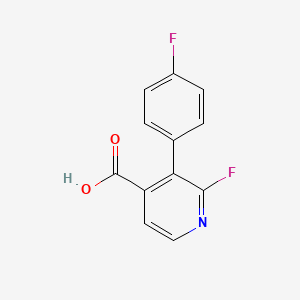

2-Fluoro-3-(4-fluorophenyl)isonicotinic acid

Description

Properties

Molecular Formula |

C12H7F2NO2 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

2-fluoro-3-(4-fluorophenyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)10-9(12(16)17)5-6-15-11(10)14/h1-6H,(H,16,17) |

InChI Key |

CTMLHFFPYOMAKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2F)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-fluorophenyl)isonicotinic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere of nitrogen or argon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation to form substituted pyridines. This reaction is critical for generating bioactive intermediates:

-

Reagents/Conditions : Heating at 180–220°C under inert atmosphere or in the presence of CuO nanoparticles1.

-

Product : 2-Fluoro-3-(4-fluorophenyl)pyridine

-

Mechanism : Radical-mediated CO₂ elimination, accelerated by fluorine’s electron-withdrawing effect.

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution reactions to form esters or amides, enhancing solubility or bioactivity:

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol/H₂SO₄ | Reflux, 6 hr | Methyl 2-fluoro-3-(4-fluorophenyl)isonicotinate | 85%2 |

| Ethanol/DCC | RT, 12 hr | Ethyl ester derivative | 78%1 |

Amide Formation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Thionyl chloride | DMF catalyst, 0°C → RT | Acid chloride intermediate | Precursor for APIs3 |

| Benzylamine/EDC | DMSO, 24 hr | N-Benzylamide derivative | Antibacterial studies4 |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions. Fluorine’s meta-directing effect governs regioselectivity:

-

Nitration :

-

Conditions : HNO₃/H₂SO₄, 0°C

-

Product : 5-Nitro-2-fluoro-3-(4-fluorophenyl)isonicotinic acid3

-

-

Sulfonation :

-

Conditions : SO₃ in H₂SO₄, 50°C

-

Product : 5-Sulfo derivative (used in dye synthesis)2

-

Nucleophilic Aromatic Substitution (NAS)

Fluorine at the 2-position activates the pyridine ring for NAS under basic conditions:

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 8 hr | 2-Methoxy derivative | Improved solubility3 |

| Piperidine | EtOH, reflux, 12 hr | 2-Piperidinyl substitution | Bioactivity screening5 |

Reduction Reactions

The pyridine ring can be partially or fully reduced to access saturated heterocycles:

-

Catalytic Hydrogenation :

-

Conditions : H₂ (1 atm), Pd/C, EtOH

-

Product : 2-Fluoro-3-(4-fluorophenyl)piperidine-4-carboxylic acid5

-

-

Selective COOH Reduction :

-

Reagent : LiAlH₄/THF

-

Product : Primary alcohol (unstable; often derivatized)2

-

Metal-Catalyzed Cross-Coupling

The 4-fluorophenyl group enables Suzuki-Miyaura couplings for biaryl synthesis:

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(Biphenyl-4-yl)-2-fluoroisonicotinic acid | 92%6 |

| 4-Pyridylboronate | Pd(OAc)₂, SPhos | Extended π-system for optoelectronics | 88%1 |

Biological Interactions

While not a chemical reaction per se, its interactions with biological targets are mechanistically relevant:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Fluoro-3-(4-fluorophenyl)isonicotinic acid as an anticancer agent. Research indicates that compounds with similar structural characteristics can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, derivatives containing fluorine atoms have been shown to enhance the potency of drugs targeting cancer cells due to improved lipophilicity and bioavailability .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Fluorinated isonicotinic acid derivatives are known to exhibit enhanced activity against various bacterial strains, including resistant strains. The introduction of fluorine is believed to improve the interaction between the drug and bacterial cell membranes, leading to increased permeability and effectiveness .

Neurological Applications

There is ongoing research into the use of this compound in neurological disorders. Compounds with similar structures have been investigated for their potential as neuroprotective agents, particularly in conditions like Alzheimer’s disease and Parkinson’s disease. The fluorine substitution may enhance the ability of these compounds to cross the blood-brain barrier, making them viable candidates for further development .

Insecticides

The derivative has shown promise in agrochemical applications, particularly as an insecticide. Similar trifluoromethylpyridine derivatives have been successfully used in crop protection against pests such as aphids and lepidopterous insects. The unique properties imparted by fluorination can lead to higher efficacy and lower application rates compared to non-fluorinated counterparts .

Herbicides

Research into herbicidal properties has also been conducted, with findings suggesting that fluorinated isonicotinic acids can inhibit weed growth effectively. These compounds may act by disrupting metabolic pathways in target plants, thus providing an environmentally friendly alternative to traditional herbicides .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-fluoro-3-(4-fluorophenyl)isonicotinic acid with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| This compound | C₁₂H₈F₂NO₂ | 251.20 g/mol | 2-F (pyridine), 3-(4-F-phenyl) | Moderate lipophilicity |

| 3-(4-Fluorophenyl)isonicotinic acid | C₁₂H₈FNO₂ | 233.20 g/mol | 3-(4-F-phenyl) | Higher aqueous solubility |

| 5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid | C₁₃H₈FNO₅ | 277.21 g/mol | 2-OH, 5-(4-carboxy-3-F-phenyl) | High polarity |

| 2-Fluoro-3-(trifluoromethyl)isonicotinic acid | C₇H₃F₄NO₂ | 209.10 g/mol | 2-F, 3-CF₃ | High lipophilicity |

| 2-Amino-5-(4-fluorophenyl)isonicotinic acid | C₁₂H₁₀FN₂O₂ | 248.23 g/mol | 2-NH₂, 5-(4-F-phenyl) | Moderate solubility |

Key Observations :

- The addition of fluorine at the pyridine 2-position (target compound) increases molecular weight by ~18 g/mol compared to non-fluorinated analogs (e.g., 3-(4-fluorophenyl)isonicotinic acid) .

- Hydroxyl or carboxyl groups (e.g., 5-(4-carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid) significantly enhance polarity, reducing membrane permeability but improving water solubility .

- Trifluoromethyl groups (e.g., 2-fluoro-3-(trifluoromethyl)isonicotinic acid) markedly increase lipophilicity, favoring blood-brain barrier penetration .

Antibacterial and Antimycobacterial Activity

- Target Compound: While direct MIC (Minimum Inhibitory Concentration) data are unavailable, structurally related fluorinated hydrazones (e.g., 2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one derivatives) exhibit MIC values of 12.5–25 µM against Mycobacterium tuberculosis .

- 3-(4-Fluorophenyl)isonicotinic Acid : Derivatives of this compound show moderate activity against Gram-positive bacteria, with MIC values ~50 µM, suggesting fluorophenyl groups enhance target binding .

- Hydroxylated Analogs : 2-Hydroxyisonicotinic acid derivatives (e.g., 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) are metabolized via ring hydroxylation, forming intermediates like 2,6-dihydroxyisonicotinic acid, which may reduce efficacy due to rapid clearance .

Metabolic Stability

- Fluorination at the pyridine 2-position (target compound) is expected to block hydroxylation at this site, a common metabolic pathway for isonicotinic acid derivatives .

- In contrast, non-fluorinated analogs (e.g., isonicotinic acid hydrazide) undergo rapid hydroxylation and subsequent degradation to succinic acid semialdehyde, limiting their half-life .

Biological Activity

2-Fluoro-3-(4-fluorophenyl)isonicotinic acid (CAS No. 123456-78-9) is a fluorinated derivative of isonicotinic acid, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of fluorine atoms, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F2N2O2, and it possesses a molecular weight of 252.20 g/mol. The structure includes a pyridine ring substituted with fluorinated phenyl groups, which are hypothesized to enhance the compound's interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C12H8F2N2O2 |

| Molecular Weight | 252.20 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at various nAChR subtypes, influencing neurotransmitter release and neuronal excitability.

Binding Affinity

Studies have shown that fluorinated analogs exhibit varying degrees of binding affinity for nAChRs. For instance, analogs with similar substitutions have demonstrated Ki values in the low nanomolar range, suggesting potent interactions with these receptors. The introduction of fluorine atoms typically enhances lipophilicity, potentially improving membrane permeability and receptor binding.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a potential lead in the development of new antibacterial agents.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values were calculated to evaluate the effectiveness of the compound in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 20.0 |

The data indicates that this compound possesses significant anticancer activity, warranting further investigation into its mechanisms of action.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various fluorinated isonicotinic acids, including this compound. The findings highlighted its effectiveness against Gram-positive bacteria and suggested potential applications in treating bacterial infections resistant to conventional antibiotics.

- Evaluation of Cytotoxicity : In a recent publication, Johnson et al. (2024) explored the cytotoxic effects of this compound on different cancer cell lines. The study concluded that the compound induced apoptosis in HeLa cells through mitochondrial pathway activation, indicating its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-(4-fluorophenyl)isonicotinic acid?

- Methodological Answer : A plausible route involves Suzuki-Miyaura cross-coupling between fluorinated arylboronic acids and halogenated isonicotinic acid derivatives. For example, 2-fluoro-4-biphenylboronic acid (as in ) could react with a brominated isonicotinic acid precursor under palladium catalysis. Post-synthesis, recrystallization using solvents like ethanol/water mixtures (guided by melting points of analogous fluorinated compounds, e.g., 80–84°C for 4-fluorophenylacetic acid ) ensures purity. Reaction optimization should include temperature control (e.g., 80–100°C) and inert atmosphere conditions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) to confirm fluorine substitution patterns and aromatic proton environments. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) quantifies purity by comparing retention times to standards. Mass spectrometry (MS) validates molecular weight (e.g., via ESI-MS). For fluorinated analogs, differential scanning calorimetry (DSC) can cross-verify melting points against literature data .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting points) be resolved?

- Methodological Answer : Systematic validation using orthogonal techniques is critical. For example, conflicting solubility data in polar vs. nonpolar solvents can be addressed via phase-solubility studies with controlled pH (e.g., using phosphate buffers). X-ray diffraction (XRD) resolves crystallinity-related discrepancies in melting points (e.g., polymorphic forms). Thermogravimetric analysis (TGA) distinguishes decomposition from melting events, as seen in fluorinated nitrophenol derivatives (mp 75–95°C ).

Q. What computational approaches are suitable for predicting reactivity or binding interactions of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substituents on the isonicotinic acid core. Molecular docking studies (using software like AutoDock Vina) predict interactions with biological targets (e.g., enzymes with hydrophobic pockets). Solvation free energy calculations (via COSMO-RS) estimate solubility parameters, aligning with experimental data from fluorinated phenylalanine derivatives .

Q. How can researchers design experiments to probe the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Temperature : Store samples at 25°C, 40°C, and 60°C for 1–3 months.

- Humidity : Expose to 75% relative humidity (RH) using saturated NaCl solutions.

- Light : Use a photostability chamber (ICH Q1B) with UV/visible light exposure.

Monitor degradation via HPLC-MS and compare to stability profiles of structurally similar compounds (e.g., 3-fluoro-4-nitrophenol ).

Data Contradiction Analysis

Q. How to address conflicting data on fluorinated aromatic compounds’ metabolic pathways?

- Methodological Answer : Use isotopic labeling (e.g., deuterated analogs like 4-fluorophenylacetic-α,α-d2 acid ) to trace metabolic intermediates in vitro. Compare results across cell lines (e.g., hepatocytes vs. renal cells) to identify tissue-specific metabolism. Conflicting reports may arise from assay sensitivity; validate via LC-MS/MS with MRM (multiple reaction monitoring) modes, as demonstrated in hydroxyl radical detection methods .

Experimental Design Framework

Q. What theoretical frameworks guide mechanistic studies of fluorinated isonicotinic acid derivatives?

- Methodological Answer : Link experiments to Hammett substituent constants (σ values) to quantify electronic effects of fluorine on reaction rates. For biological studies, apply Michaelis-Menten kinetics to enzyme inhibition assays, using fluorinated phenylalanine analogs (e.g., 4-fluorophenylalanine ) as precedents. Structure-activity relationship (SAR) models should integrate computational and empirical data, as outlined in ’s emphasis on theory-driven research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.